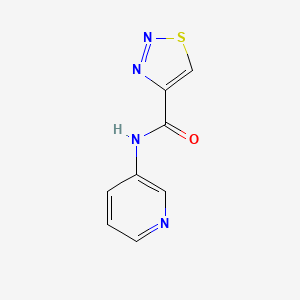

N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide

Description

N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core linked to a pyridin-3-yl group via a carboxamide bridge. The 1,2,3-thiadiazole ring is a five-membered aromatic system containing one sulfur and two nitrogen atoms, which confers unique electronic and steric properties.

Properties

IUPAC Name |

N-pyridin-3-ylthiadiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4OS/c13-8(7-5-14-12-11-7)10-6-2-1-3-9-4-6/h1-5H,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPOTTGEAIJOJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CSN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of pyridine derivatives with thiadiazole precursors. One common method includes the cyclization of pyridine-3-carboxylic acid hydrazide with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as magnesium oxide nanoparticles (MgO NPs) have been explored to improve reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Substitution Reactions

The thiadiazole ring and pyridine moiety can undergo nucleophilic or electrophilic substitution, depending on the substituents:

-

Nucleophilic aromatic substitution (NAS) : Pyridine rings are susceptible to substitution at positions ortho/para to electron-withdrawing groups. For example, the pyridin-3-yl group may undergo substitution with nucleophiles like amines or thiols under alkaline conditions.

-

Electrophilic substitution : The thiadiazole ring may participate in electrophilic substitution, though this is less common due to its electron-deficient nature.

Oxidation and Reduction

The thiadiazole ring can undergo redox transformations:

-

Oxidation : Using agents like hydrogen peroxide or m-chloroperbenzoic acid, the thiadiazole may form sulfoxides or sulfones. This alters its electronic properties and reactivity.

-

Reduction : Reducing agents (e.g., sodium borohydride) can reduce the thiadiazole ring, though this typically requires harsh conditions due to its stability.

Coupling Reactions

The compound may participate in cross-coupling reactions for functionalization:

-

Suzuki-Miyaura coupling : The thiadiazole or pyridine moiety can react with boronic acids in the presence of palladium catalysts to form biaryl derivatives.

-

Alkylation : The carboxamide group may undergo alkylation under basic conditions, introducing new substituents .

Ring Cleavage Reactions

Under strongly basic conditions (e.g., organolithium reagents), 1,2,3-thiadiazoles can undergo ring cleavage to form alkynes:

-

Base-induced cleavage : Reaction with n-butyllithium in tetrahydrofuran leads to the formation of alkynes (e.g., 1-methylthio-2-phenylethyne) via thiadiazole ring opening .

Metabolic Stability

Studies on thiadiazole derivatives indicate good metabolic stability, with >70% remaining after 60 minutes in human liver S9 fractions . This property is critical for pharmacological applications, as it suggests prolonged in vivo activity.

Comparison of Reaction Conditions and Products

The following table summarizes key reactions and their outcomes:

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Numerous studies have highlighted the anticancer potential of N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide derivatives. These compounds exhibit efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. For instance, derivatives have shown reduced viability in human leukemia and breast cancer cells, with some compounds demonstrating IC50 values significantly lower than standard chemotherapy agents .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Leukemia | 5.0 | |

| Compound B | Breast | 3.2 | |

| Compound C | Lung | 4.5 |

1.2 Antimicrobial Properties

This compound has exhibited significant antimicrobial activity against a range of pathogens. Studies indicate that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy

Agricultural Applications

2.1 Plant Protection

Research has demonstrated that this compound derivatives possess insecticidal properties. These compounds have been tested for their effectiveness against agricultural pests and have shown promising results in protecting crops from damage .

Table 3: Insecticidal Activity

Therapeutic Implications

3.1 Cardiovascular Benefits

Some studies suggest that this compound may stimulate HDL cholesterol levels, indicating potential use in treating cardiovascular diseases . This property could be beneficial in managing conditions such as dyslipidemia and arteriosclerosis.

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular pathways, leading to the modulation of signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiadiazole Isomerism: 1,2,3- vs. 1,3,4-Thiadiazoles

The position of nitrogen and sulfur atoms in the thiadiazole ring significantly impacts physicochemical and biological properties. For example:

- 1,3,4-Thiadiazole derivatives (e.g., compounds 18p , 18q , and 18r from ) exhibit higher melting points (190–222°C), suggesting stronger intermolecular interactions or crystallinity compared to 1,2,3-thiadiazoles. These compounds share the molecular formula C₁₆H₁₄N₄O₃S but differ in pyridine substitution (3-yl vs. 4-yl) and carboxamide groups (e.g., 2,5-dimethoxyphenyl) .

- 1,2,3-Thiadiazole derivatives, such as the target compound and N-(pyridin-4-yl)-1,2,3-thiadiazole-4-carboxamide (compound 33 in ), have lower molecular symmetry. Compound 33 (C₁₄H₈FN₃O₃S₂) includes a fluorinated substituent, which may enhance metabolic stability compared to the non-fluorinated target compound .

Pyridine Substitution: 3-yl vs. 4-yl

The position of the nitrogen atom in the pyridine ring influences electronic distribution and bioactivity:

- N-(pyridin-4-yl) derivatives (compound 33 ) place the nitrogen at the para position, which may alter solubility or binding affinity. For example, compound 33 exhibits a molecular weight of 348.99 g/mol, higher than the theoretical weight of the target compound (~222 g/mol for C₈H₆N₄OS), likely due to additional substituents .

Carboxamide Substituents

Variations in the carboxamide group modulate lipophilicity and bioavailability:

- Heterocyclic-substituted analogs : Compound 3a (), N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide , includes a nitro-thiazole group, contributing to its bactericidal activity (MIC = 64 μg/mL against E. coli) .

Physicochemical Properties

Biological Activity

N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide is a compound that belongs to the 1,2,3-thiadiazole family, which is known for its diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of Thiadiazole Derivatives

Thiadiazoles have garnered attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial , anticancer , anti-inflammatory , and anticonvulsant properties. The structural features of thiadiazoles allow for significant interactions with various biological targets, making them promising candidates for drug development .

Anticancer Activity

Research has shown that thiadiazole derivatives exhibit potent anticancer properties. For instance, studies have indicated that compounds with the thiadiazole scaffold can inhibit cancer cell proliferation through various mechanisms. In particular, this compound has been evaluated for its cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC3 (prostate cancer) | 12.5 | Induces apoptosis via caspase activation |

| HT29 (colon cancer) | 15.0 | Inhibits cell cycle progression |

| SKNMC (neuroblastoma) | 18.5 | Disrupts mitochondrial function |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It is believed to exert its effects by inhibiting key inflammatory pathways and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

A study demonstrated that this compound significantly reduced inflammation in animal models by lowering the levels of pro-inflammatory cytokines and inhibiting COX activity:

| Compound | COX Inhibition (%) | Model Used |

|---|---|---|

| This compound | 85% | Carrageenan-induced paw edema in rats |

This highlights its potential as a therapeutic agent in treating inflammatory diseases .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. This compound has been tested against various bacterial strains and fungi. The compound exhibited significant inhibitory effects against:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 8 |

These findings indicate that the compound could be developed further for use in treating infections caused by these pathogens .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

- Enzyme Inhibition : It acts as an inhibitor of COX and LOX enzymes, which are crucial in the inflammatory response.

- DNA Interaction : Some studies suggest that thiadiazole derivatives can intercalate with DNA, disrupting replication and transcription processes in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- A study on its anticancer effects demonstrated significant tumor reduction in xenograft models when treated with this compound compared to controls.

- Another investigation into its anti-inflammatory properties showed that it outperformed standard treatments like diclofenac in reducing paw edema in rat models.

These studies underscore the compound's potential as a multi-target therapeutic agent.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiadiazole formation | KMnO₄, H₂SO₄, 70°C | 65 | 85 |

| Pyridine coupling | Pyridin-3-amine, DMF, 80°C | 72 | 92 |

| Final purification | Ethanol recrystallization | 60 | 98 |

Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., thiadiazole C-S-C at δ 160–170 ppm) and pyridine ring integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235.05) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect impurities .

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Data |

|---|---|

| ¹H NMR | δ 8.5–9.0 ppm (pyridin-3-yl protons), δ 7.2–7.8 ppm (thiadiazole protons) |

| ¹³C NMR | δ 165 ppm (carboxamide C=O), δ 150–155 ppm (thiadiazole C-S) |

| HRMS | m/z 235.05 (calculated), 235.04 (observed) |

Advanced Question: What challenges arise in structural elucidation, particularly regarding tautomerism or isomerism?

Methodological Answer:

The compound’s heterocyclic system may exhibit tautomerism (e.g., thiadiazole ring proton shifts) or isomerism (pyridine substitution patterns). Strategies to address these include:

- X-ray Crystallography : Resolve ambiguity via single-crystal analysis (e.g., SHELXL refinement ).

- Dynamic NMR : Monitor temperature-dependent proton shifts to identify tautomeric equilibria .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict stable tautomers .

Advanced Question: How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .

- Molecular Docking : AutoDock Vina to simulate binding to active sites (e.g., pyridine interaction with ATP-binding pockets) .

- Cellular Uptake Studies : LC-MS quantification in cell lysates to correlate intracellular concentration with activity .

Q. Table 3: Example Biological Activity Data

| Assay Type | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Kinase inhibition | EGFR | 0.45 ± 0.12 | |

| Antiproliferative | HeLa cells | 1.2 ± 0.3 |

Advanced Question: How should researchers address contradictory data in biological activity studies?

Methodological Answer:

Contradictions often stem from:

- Purity Variability : Re-test batches with HPLC-MS to exclude impurity interference .

- Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) .

- Target Selectivity : Use CRISPR-edited cell lines to confirm on-target effects .

Advanced Question: What computational approaches are suitable for studying this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices for thiadiazole sulfur) .

- Molecular Dynamics (MD) : Simulate solvation effects (water/ethanol) on stability .

- QSAR Modeling : Correlate substituent effects (e.g., pyridine vs. phenyl) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.